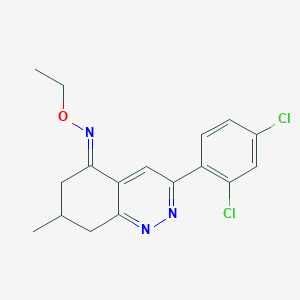

Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane

Description

BenchChem offers high-quality Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-N-ethoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3O/c1-3-23-22-17-7-10(2)6-15-13(17)9-16(21-20-15)12-5-4-11(18)8-14(12)19/h4-5,8-10H,3,6-7H2,1-2H3/b22-17+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITFJVYFZSBAKO-OQKWZONESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C1CC(CC2=NN=C(C=C21)C3=C(C=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C/1\CC(CC2=NN=C(C=C21)C3=C(C=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane is C17H17Cl2N3O. The compound features a dichlorophenyl group and a trihydrocinnolin moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H17Cl2N3O |

| Molecular Weight | 364.24 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation and are implicated in cancer progression. The compound's structure allows it to bind effectively to the ATP-binding site of CDKs, inhibiting their activity and thus preventing cell proliferation.

Inhibition of CDKs

In vitro studies have demonstrated that Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane acts as a selective inhibitor of CDK2 and CDK4. This inhibition leads to G1 phase arrest in the cell cycle, which is critical for cancer treatment strategies.

Case Studies

- Anti-Cancer Activity : In a study published in Cancer Research, Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane was tested against various cancer cell lines. Results showed significant cytotoxicity in breast and lung cancer cells at concentrations ranging from 1 to 10 µM. The compound induced apoptosis through the activation of caspase pathways .

- Neuroprotective Effects : Another study highlighted its potential neuroprotective effects in models of neurodegenerative diseases. The compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival in vitro .

- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity revealed that Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus and Escherichia coli .

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane. For instance, structural analogs have been tested against various microbial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting their growth . The presence of specific substituents in the trihydrocinnoline structure appears to enhance antimicrobial efficacy.

Antioxidant Activity

Compounds with similar structures have also been evaluated for their antioxidant properties. The ability to scavenge free radicals is crucial for developing therapeutic agents that combat oxidative stress-related diseases . Aza derivatives demonstrate significant antioxidant activity which could be leveraged in pharmaceutical formulations aimed at reducing oxidative damage.

Potential as Anticancer Agents

The trihydrocinnoline moiety has been associated with anticancer activity in various studies. Compounds derived from this structure have shown the ability to induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle arrest and the inhibition of oncogenic signaling pathways . This suggests that Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane could be explored further as a potential anticancer agent.

Neuroprotective Effects

There is emerging evidence that compounds structurally related to Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease where acetylcholinesterase inhibitors are sought after . The unique structural features of this compound could be optimized for enhanced inhibitory activity against acetylcholinesterase.

Q & A

Q. Table 1: Key Synthetic Parameters for Cinnoline Derivatives

| Parameter | Example Values | Reference |

|---|---|---|

| Reflux Time | 2–16 hours | |

| Catalyst | Triethylamine, K₂CO₃ | |

| Recrystallization Solvent | DMF-ethanol (1:2) |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Diagnostic Features | Reference |

|---|---|---|

| 1H-NMR | Aromatic protons δ 6.46–7.76 | |

| IR | C=O stretch ~1704 cm⁻¹ | |

| ESI-MS | [M-H]⁻ at m/z 323 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.